Predicted Lipophilicity (clogP) Differentiation: N-Cyclopentyl vs. N-Phenyl and N-Benzyl Analogs
The N-cyclopentyl group confers an intermediate lipophilicity profile compared to aromatic N-substituents. Based on structure-based computational prediction (consensus clogP methodology), the target compound (N-cyclopentyl) is estimated to have a clogP of approximately 1.2–1.5, whereas the N-phenyl analog 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide is predicted at clogP ≈ 1.7–2.0, and the N-benzyl analog N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is predicted at clogP ≈ 2.0–2.4 . The lower lipophilicity of the cyclopentyl variant may translate to improved aqueous solubility and reduced CYP450-mediated oxidative metabolism relative to aromatic congeners . NOTE: These are computationally predicted values; experimentally measured logP/logD data for this specific compound have not been identified in the public domain.
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ≈ 1.2–1.5 (computational prediction; no experimental confirmation located) |
| Comparator Or Baseline | N-phenyl analog: estimated clogP ≈ 1.7–2.0; N-benzyl analog: estimated clogP ≈ 2.0–2.4 |
| Quantified Difference | ΔclogP ≈ -0.5 to -0.9 vs. N-phenyl analog; ΔclogP ≈ -0.8 to -1.2 vs. N-benzyl analog |
| Conditions | Consensus clogP prediction based on fragment-based computational methods; experimental validation absent |
Why This Matters
Lower predicted lipophilicity suggests superior aqueous solubility and potentially more favorable ADME properties compared to aromatic N-substituted analogs, which may influence procurement decisions for screening libraries where physicochemical property space is a selection criterion.
- [1] Comparative structural analysis: N-cyclopentyl analog (CAS 1251619-69-8) vs. N-phenyl analog (2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide) and N-benzyl analog (N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide). clogP estimates derived from consensus fragment-based prediction algorithms (ALOGPS, XLogP3, etc.). View Source
- [2] Zhang, Y., et al. (2024). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure–Activity Relationships and Dual Antidiabetic-Anticancer Potential. Chinese Journal of Medicinal Chemistry (via cqvip.com). View Source
